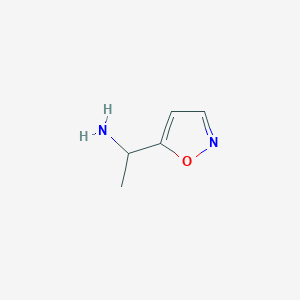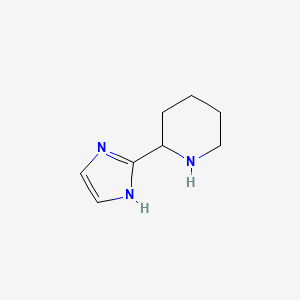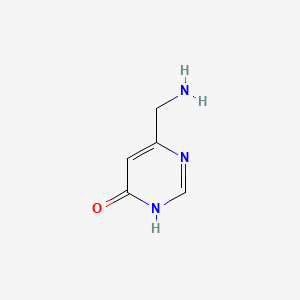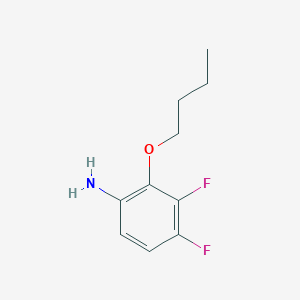![molecular formula C30H19Br B3030701 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene CAS No. 944801-33-6](/img/structure/B3030701.png)
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene
Vue d'ensemble
Description
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene is a chemical compound with the molecular formula C30H19Br. It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene consists of 30 carbon atoms, 19 hydrogen atoms, and 1 bromine atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene is a solid at 20°C . It has a melting point range of 193.0 to 197.0°C . The compound appears as a white to yellow to green powder or crystal .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene, focusing on six unique fields:
Organic Light-Emitting Diodes (OLEDs)
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene: is widely used in the development of OLEDs. Its unique molecular structure allows it to emit light efficiently when an electric current is applied. This compound is particularly valuable in creating blue-emitting OLEDs, which are essential for full-color display technologies .
Photovoltaic Cells
In the field of renewable energy, this compound is utilized in the development of organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a promising material for enhancing the efficiency of solar cells. Researchers are exploring its potential to improve the performance and stability of organic solar cells .
Organic Field-Effect Transistors (OFETs)
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene: is also used in the fabrication of OFETs. These transistors are crucial components in flexible electronics and sensors. The compound’s high charge mobility and stability under various conditions make it an excellent candidate for improving the performance of OFETs.
Fluorescent Probes
In biochemical research, this compound serves as a fluorescent probe. Its strong fluorescence properties are leveraged to detect and visualize biological molecules and processes. This application is particularly useful in imaging techniques and diagnostic assays, where precise detection is crucial .
Chemical Sensors
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene: is employed in the creation of chemical sensors. Its sensitivity to environmental changes allows it to detect the presence of specific chemicals or gases. This application is vital in environmental monitoring, industrial safety, and medical diagnostics.
These applications highlight the versatility and importance of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene in advancing various scientific and technological fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Tokyo Chemical Industry EvitaChem Ambeed : Sigma-Aldrich : Tokyo Chemical Industry
Propriétés
IUPAC Name |
9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKJCQNYVLAQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
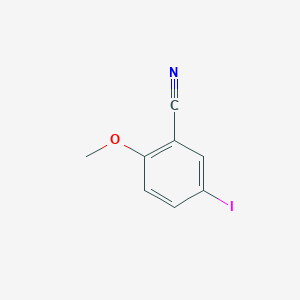
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
